molecular formula C23H14ClN3O3S B11621681 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one

1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one

Cat. No.: B11621681
M. Wt: 447.9 g/mol
InChI Key: WQEWJCTZCZNWBP-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one is a complex organic compound that features multiple functional groups, including a benzothiazole, chlorobenzoyl, hydroxy, pyridyl, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Pyrrolone Ring: Using a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorobenzoyl Group: Through an acylation reaction.

    Formation of the Pyridyl Group: Via a coupling reaction with a pyridine derivative.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the benzoyl group to a hydroxyl group.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce halogen atoms into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one
  • 1-(1,3-benzothiazol-2-yl)-3-(4-methylbenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one

Uniqueness

1-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzoyl)-4-hydroxy-2-(3-pyridyl)-2H-pyrrol-5-one is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the chlorobenzoyl group, for example, might enhance its reactivity or binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H14ClN3O3S

Molecular Weight

447.9 g/mol

IUPAC Name

(4Z)-1-(1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H14ClN3O3S/c24-15-9-7-13(8-10-15)20(28)18-19(14-4-3-11-25-12-14)27(22(30)21(18)29)23-26-16-5-1-2-6-17(16)31-23/h1-12,19,28H/b20-18-

InChI Key

WQEWJCTZCZNWBP-ZZEZOPTASA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CN=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.